molecular formula C8H11F3O3S B14685807 Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate CAS No. 25354-43-2

Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate

Cat. No.: B14685807
CAS No.: 25354-43-2
M. Wt: 244.23 g/mol
InChI Key: ANXOHPCUZJSHKB-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate is an organic compound that belongs to the class of bicyclic compounds. It is characterized by a bicyclo[2.2.1]heptane skeleton with a trifluoromethanesulfonate group attached to the seventh carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate typically involves the reaction of bicyclo[2.2.1]heptan-7-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include halides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination: Strong bases such as potassium tert-butoxide are often used to induce elimination reactions.

    Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide would yield a bicyclo[2.2.1]heptane derivative with the halide replacing the trifluoromethanesulfonate group.

Scientific Research Applications

Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: It can be used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate exerts its effects is primarily through its reactivity as a trifluoromethanesulfonate ester. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify other molecules by introducing new functional groups or altering existing ones.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane: Also known as norbornane, it is the parent hydrocarbon of bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate.

    Bicyclo[2.2.1]heptan-2-ol: A related compound with a hydroxyl group instead of a trifluoromethanesulfonate group.

    7-Oxabicyclo[2.2.1]heptane: A similar bicyclic compound with an oxygen atom in the ring structure.

Uniqueness

This compound is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic applications, distinguishing it from other bicyclic compounds.

Properties

CAS No.

25354-43-2

Molecular Formula

C8H11F3O3S

Molecular Weight

244.23 g/mol

IUPAC Name

7-bicyclo[2.2.1]heptanyl trifluoromethanesulfonate

InChI

InChI=1S/C8H11F3O3S/c9-8(10,11)15(12,13)14-7-5-1-2-6(7)4-3-5/h5-7H,1-4H2

InChI Key

ANXOHPCUZJSHKB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C2OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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